molecular formula C4H10Cl2N2 B1378799 But-2-yne-1,4-diamine dihydrochloride CAS No. 26232-80-4

But-2-yne-1,4-diamine dihydrochloride

Cat. No.: B1378799
CAS No.: 26232-80-4
M. Wt: 157.04 g/mol
InChI Key: GOIUFTIXZRWYQV-UHFFFAOYSA-N
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Description

But-2-yne-1,4-diamine dihydrochloride (CAS 26232-80-4) is a chemical compound with the molecular formula C₄H₁₀Cl₂N₂ and a molecular weight of 157.04 g/mol . It features a rigid but-2-yne backbone terminated with amine groups, which are stabilized as a dihydrochloride salt. This structure makes it a valuable scaffold in chemical synthesis and biomedical research. Scientifically, this compound is recognized as a mechanism-based inhibitor of diamine oxidase (DAO) . Its interaction with the enzyme involves the formation of an aminoallenic intermediate that leads to covalent binding and time-dependent, irreversible inactivation, which is not restored by gel filtration . The presence of a pyrrole ring in the inactivated enzyme complex has been confirmed, providing insight into the inhibition mechanism . Researchers can utilize this compound to study polyamine metabolism and cellular signaling pathways related to diamine oxidase activity. It is supplied as a solid that requires storage under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

but-2-yne-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.2ClH/c5-3-1-2-4-6;;/h3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIUFTIXZRWYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26232-80-4
Record name but-2-yne-1,4-diamine dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of But-2-yne-1,4-diamine Dihydrochloride from 2-Butyne-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of but-2-yne-1,4-diamine dihydrochloride, a valuable building block in medicinal chemistry and materials science. The guide focuses on a robust and reliable synthetic pathway starting from the readily available precursor, 2-butyne-1,4-diol. Two principal synthetic strategies, the Gabriel synthesis and the Mitsunobu reaction, are critically evaluated, with a detailed, step-by-step protocol provided for the recommended Mitsunobu approach. This document is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis, offering insights into reaction mechanisms, experimental setup, purification techniques, and characterization of the target compound.

Introduction

But-2-yne-1,4-diamine and its salts are emerging as critical synthons in the development of novel pharmaceuticals and functional materials. The rigid but-2-yne backbone, coupled with the reactive primary amine functionalities at the 1 and 4 positions, provides a unique molecular scaffold for the construction of complex molecular architectures. Applications range from the synthesis of constrained diamine ligands for metal catalysis to the incorporation into polymers and the development of bioactive molecules.

The synthesis of but-2-yne-1,4-diamine dihydrochloride from 2-butyne-1,4-diol presents a logical and atom-economical approach. 2-Butyne-1,4-diol is a commercially available and relatively inexpensive starting material. This guide will explore the conversion of the diol to the corresponding diamine, followed by its isolation as a stable dihydrochloride salt.

Strategic Approaches to Synthesis

The conversion of a diol to a diamine requires the substitution of hydroxyl groups with amino groups. Several synthetic methodologies can be considered for this transformation. This guide will focus on two of the most reliable and widely applicable methods: the Gabriel Synthesis and the Mitsunobu Reaction.

  • The Gabriel Synthesis: This classic method involves the initial conversion of the diol to a dihalide or a disulfonate, followed by reaction with potassium phthalimide. The resulting bis-phthalimide is then cleaved, typically with hydrazine, to liberate the free diamine. While reliable, this multi-step approach can be lengthy.

  • The Mitsunobu Reaction: This powerful reaction allows for the direct conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. In the context of this synthesis, 2-butyne-1,4-diol can be reacted directly with a nitrogen nucleophile, such as phthalimide, in the presence of a phosphine and an azodicarboxylate. This one-pot conversion of the diol to the bis-phthalimide intermediate offers a more streamlined approach compared to the Gabriel synthesis.

For the purposes of this guide, the Mitsunobu reaction is presented as the recommended route due to its efficiency and milder reaction conditions.

Recommended Synthetic Route: The Mitsunobu Reaction

The overall synthetic strategy via the Mitsunobu reaction is a two-step process:

  • Step 1: Synthesis of N,N'-(But-2-yne-1,4-diyl)bis(isoindoline-1,3-dione) (Bis-phthalimide intermediate) via a double Mitsunobu reaction.

  • Step 2: Cleavage of the Bis-phthalimide to yield But-2-yne-1,4-diamine, followed by in-situ conversion to the dihydrochloride salt.

Reaction Mechanism

The Mitsunobu reaction proceeds through the activation of the alcohol by triphenylphosphine and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD). This forms a good leaving group, which is then displaced by the nucleophile (phthalimide) in an SN2 reaction.

Mitsunobu_Mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Nucleophilic Attack ROH R-OH (Alcohol) Betaine R-O⁻-P⁺Ph₃-N(CO₂Et)-N⁻HCO₂Et ROH->Betaine Reacts with PPh₃ and DEAD PPh3 PPh₃ DEAD DEAD Alkoxyphosphonium [R-O-P⁺Ph₃] Nu⁻ Betaine->Alkoxyphosphonium Proton transfer from Nu-H NuH Nu-H (Phthalimide) Product R-Nu Alkoxyphosphonium->Product SN2 Attack by Nu⁻

Figure 1: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol: Step 1 - Synthesis of N,N'-(But-2-yne-1,4-diyl)bis(isoindoline-1,3-dione)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Butyne-1,4-diol86.095.0 g0.058>98%
Phthalimide147.1317.1 g0.116>99%
Triphenylphosphine (PPh₃)262.2930.4 g0.116>99%
Diethyl azodicarboxylate (DEAD)174.1520.2 mL (20.2 g)0.116~40% solution in toluene
Anhydrous Tetrahydrofuran (THF)-300 mL->99.5%

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-butyne-1,4-diol (5.0 g, 0.058 mol), phthalimide (17.1 g, 0.116 mol), and triphenylphosphine (30.4 g, 0.116 mol).

  • Solvent Addition: Add 200 mL of anhydrous THF to the flask and stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DEAD Addition: Slowly add the diethyl azodicarboxylate (DEAD) solution (20.2 mL, 0.116 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of triphenylphosphine oxide will form.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Triturate the crude solid with cold diethyl ether (2 x 50 mL) and filter to collect the solid product.

    • Recrystallize the solid from a mixture of ethanol and water to afford pure N,N'-(But-2-yne-1,4-diyl)bis(isoindoline-1,3-dione) as a white crystalline solid.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Expected Yield: ~75-85%

Experimental Protocol: Step 2 - Synthesis of But-2-yne-1,4-diamine Dihydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
N,N'-(But-2-yne-1,4-diyl)bis(isoindoline-1,3-dione)344.3315.0 g0.0436-
Hydrazine hydrate50.064.4 mL (4.5 g)0.089~64% solution
Ethanol-150 mL-95%
Concentrated Hydrochloric Acid (HCl)36.46~10 mL-~37%
Diethyl ether-100 mL--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the bis-phthalimide intermediate (15.0 g, 0.0436 mol) in ethanol (150 mL).

  • Hydrazine Addition: Add hydrazine hydrate (4.4 mL, 0.089 mol) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate of phthalhydrazide will form.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a viscous oil, which is the crude but-2-yne-1,4-diamine.

  • Salt Formation and Purification:

    • Dissolve the crude diamine in a minimal amount of ethanol (~20 mL).

    • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of the dihydrochloride salt will form.

    • Add diethyl ether (~100 mL) to the mixture to complete the precipitation.

    • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield but-2-yne-1,4-diamine dihydrochloride.

Expected Yield: ~80-90%

Synthesis_Workflow Start 2-Butyne-1,4-diol Step1 Mitsunobu Reaction (Phthalimide, PPh₃, DEAD, THF) Start->Step1 Intermediate N,N'-(But-2-yne-1,4-diyl)bis(isoindoline-1,3-dione) Step1->Intermediate Step2 Cleavage with Hydrazine Hydrate (Ethanol, Reflux) Intermediate->Step2 Diamine But-2-yne-1,4-diamine (crude) Step2->Diamine Step3 Salt Formation (Conc. HCl, Ethanol) Diamine->Step3 Product But-2-yne-1,4-diamine Dihydrochloride Step3->Product

Figure 2: Overall workflow for the synthesis of But-2-yne-1,4-diamine Dihydrochloride.

Characterization

The final product, but-2-yne-1,4-diamine dihydrochloride, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₄H₁₀Cl₂N₂
Molecular Weight157.04 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point>250 °C (decomposes)
SolubilitySoluble in water, methanol; sparingly soluble in ethanol

Spectroscopic Data (Predicted):

  • ¹H NMR (D₂O, 400 MHz): δ ~3.8 (s, 4H, -CH₂-), ~4.9 (s, 6H, -NH₃⁺). The singlet for the methylene protons is due to the symmetry of the molecule. The amine protons will exchange with D₂O and may appear as a broad singlet or not be observed.

  • ¹³C NMR (D₂O, 100 MHz): δ ~35 (-CH₂-), ~80 (-C≡C-). The two signals are due to the two distinct carbon environments in the symmetric molecule.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Butyne-1,4-diol: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] Causes severe skin burns and eye damage.[2][3][4] May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[2][3][4]

  • Phthalimide: May cause skin and eye irritation.

  • Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction.

  • Diethyl azodicarboxylate (DEAD): Flammable liquid and vapor.[5] Heating may cause a fire.[5] Causes skin and serious eye irritation.[5] Suspected of damaging the unborn child.[5]

  • Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] Causes severe skin burns and eye damage.[6][7][8] May cause an allergic skin reaction and may cause cancer.[6][7][8]

  • Hydrochloric Acid: Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9][10]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of but-2-yne-1,4-diamine dihydrochloride from 2-butyne-1,4-diol via a Mitsunobu reaction followed by hydrazinolysis. The provided detailed experimental protocol, along with mechanistic insights and safety considerations, serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. The strategic use of the Mitsunobu reaction offers a more direct and potentially higher-yielding route compared to the traditional Gabriel synthesis for this specific transformation.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides. Retrieved from a hypothetical BenchChem technical note.
  • PENTA s.r.o. (2025). 2-Butyne-1,4-diol - SAFETY DATA SHEET. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2024). 2-Butyne-1,4-diol SAFETY DATA SHEET.
  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • CDH Fine Chemical. (n.d.). DIETHYL AZODICARBOXYLATE CAS No 1972-28-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Physical and chemical properties of But-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to But-2-yne-1,4-diamine Dihydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

Abstract

But-2-yne-1,4-diamine dihydrochloride is a bifunctional molecule of significant interest to the scientific community, particularly those in drug discovery and materials science. Its rigid alkyne backbone and terminal primary amine functionalities make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of But-2-yne-1,4-diamine dihydrochloride, detailed protocols for its synthesis and characterization, and an exploration of its potential applications. By integrating established chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers aiming to leverage the unique attributes of this compound.

Introduction: The Strategic Value of a Bifunctional Linker

The pursuit of novel therapeutic agents and advanced materials is often reliant on the availability of unique and versatile chemical scaffolds. But-2-yne-1,4-diamine dihydrochloride emerges as a compelling candidate in this context, offering a combination of structural rigidity, chemical reactivity, and aqueous solubility. The core of the molecule is a but-2-yne unit, a linear and sterically defined linker that can impart conformational constraint in larger molecules—a desirable trait in rational drug design. Flanking this central unit are two primary amine groups, which serve as reactive handles for a plethora of chemical transformations.

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in biological and pharmaceutical applications. This guide will delve into the essential technical details required to effectively utilize this promising, yet not extensively documented, chemical entity.

Physicochemical Properties: A Blend of Prediction and Analogy

While comprehensive experimental data for But-2-yne-1,4-diamine dihydrochloride is not widely published, we can infer its key properties through computational predictions and by drawing parallels with its well-characterized structural analog, But-2-yne-1,4-diol.

Core Properties of But-2-yne-1,4-diamine Dihydrochloride

The fundamental properties of the title compound, largely derived from computational analysis, are summarized in the table below. These values provide a foundational understanding of the molecule's identity and scale.

PropertyValueSource
IUPAC Name but-2-yne-1,4-diamine;dihydrochloride[1]
CAS Number 26232-80-4[1]
Molecular Formula C₄H₁₀Cl₂N₂[1]
Molecular Weight 157.04 g/mol [1]
Exact Mass 156.0221037 Da[1]
Physical Form Solid[2]
Insights from a Structural Analog: But-2-yne-1,4-diol

To approximate the experimental properties of the diamine, we can examine its diol counterpart. The replacement of hydroxyl groups with amino groups, and the subsequent formation of a dihydrochloride salt, will influence these properties, but the diol provides a valuable baseline.

PropertyValue for But-2-yne-1,4-diolExpected Impact on Diamine DihydrochlorideSource
Melting Point 58 °CSignificantly higher due to ionic salt nature[3]
Boiling Point 238 °CLikely to decompose before boiling[3]
Solubility Soluble in water and polar organic solventsHigh water solubility expected; lower in nonpolar solvents[4]

The salt form of the diamine is expected to render it a high-melting solid with excellent solubility in water, a key advantage for applications in biological systems.

Synthesis and Purification: A Proposed Protocol

A reliable synthetic route to But-2-yne-1,4-diamine dihydrochloride is crucial for its accessibility in research. The following protocol is a robust and scalable approach based on well-established transformations of propargyl halides.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the di-amination of a suitable 1,4-dihalo-2-butyne precursor, followed by the formation of the dihydrochloride salt. The Gabriel synthesis is a classic and effective method for the clean conversion of alkyl halides to primary amines, minimizing the over-alkylation often seen with other amination methods.

Synthetic_Pathway A 1,4-Dichloro-2-butyne C Intermediate Di-phthalimide A->C DMF, Heat B Potassium Phthalimide B->C D But-2-yne-1,4-diamine (Free Base) C->D Hydrazine, EtOH, Reflux E But-2-yne-1,4-diamine Dihydrochloride D->E 2M HCl in Ether

Caption: Proposed synthetic workflow for But-2-yne-1,4-diamine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N'-(But-2-yne-1,4-diyl)diphthalimide

  • To a stirred solution of 1,4-dichloro-2-butyne (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (2.2 equivalents).

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water and then with cold ethanol to yield the crude di-phthalimide intermediate.

Causality Insight: The use of potassium phthalimide prevents the over-alkylation of the amine, ensuring a clean conversion to the protected primary amine. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.

Step 2: Hydrazinolysis to But-2-yne-1,4-diamine (Free Base)

  • Suspend the crude di-phthalimide intermediate in ethanol.

  • Add hydrazine monohydrate (4-5 equivalents) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated HCl to pH ~1-2 to precipitate any remaining phthalhydrazide.

  • Filter off the solid and wash with ethanol.

  • Concentrate the filtrate under reduced pressure. The residue contains the crude diamine dihydrochloride. For the isolation of the free base, basify the aqueous solution with NaOH and extract with a suitable organic solvent.

Self-Validation Check: The formation of a voluminous white precipitate (phthalhydrazide) is a strong visual indicator of a successful reaction.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base in a minimal amount of anhydrous methanol or ethanol.

  • Slowly add a 2M solution of HCl in diethyl ether with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield But-2-yne-1,4-diamine dihydrochloride.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for the spectroscopic analysis of But-2-yne-1,4-diamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in D₂O):

    • Expected Signals: A singlet corresponding to the four methylene protons (CH₂) adjacent to the ammonium groups. The chemical shift is expected to be downfield due to the electron-withdrawing effect of the ammonium and alkyne groups.

    • Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of D₂O. Acquire the spectrum on a 400 MHz or higher instrument.

  • ¹³C NMR (in D₂O):

    • Expected Signals: Two distinct signals are expected: one for the methylene carbons (CH₂) and one for the alkyne carbons.

    • Protocol: Prepare a more concentrated sample (20-30 mg in ~0.6 mL of D₂O) and acquire a proton-decoupled ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expected Key Absorptions:

    • N-H stretching vibrations of the ammonium groups (broad band around 3000 cm⁻¹).

    • C-H stretching of the methylene groups (~2850-2950 cm⁻¹).

    • C≡C stretching (a weak band around 2100-2260 cm⁻¹). The symmetry of the molecule might render this peak very weak or absent.

  • Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory for a solid sample.

Mass Spectrometry (MS)
  • Expected Ionization: Electrospray ionization (ESI) in positive mode is ideal.

  • Expected m/z values: The spectrum should show the molecular ion of the free base [M+H]⁺.

  • Protocol: Prepare a dilute solution of the sample in methanol or water and introduce it into the ESI source.

Chemical Reactivity and Potential Applications

The synthetic utility of But-2-yne-1,4-diamine dihydrochloride stems from the reactivity of its two key functional groups.

Reactivity_Diagram cluster_0 Alkyne Reactions cluster_1 Amine Reactions main But-2-yne-1,4-diamine Dihydrochloride Alkyne Core Amine Groups a Click Chemistry (Cycloadditions) main:f0->a b Sonogashira Coupling main:f0->b c Hydrogenation to Alkene/Alkane main:f0->c d Amide Bond Formation main:f1->d e Reductive Amination main:f1->e f N-Alkylation main:f1->f

Caption: Key reaction pathways for But-2-yne-1,4-diamine dihydrochloride.

Applications in Drug Discovery

The linear, rigid nature of the butyne scaffold makes this molecule an excellent linker for constructing bis-functional molecules.[5] For example, it can be used in the synthesis of:

  • PROTACs (Proteolysis Targeting Chimeras): The diamine can link a protein-of-interest binder and an E3 ligase binder.

  • Molecular Probes: One amine can be attached to a fluorophore and the other to a bioactive molecule.

  • Scaffold for Library Synthesis: The alkyne and amine groups can be orthogonally functionalized to create a diverse library of compounds for screening.

Applications in Materials Science

The diamine functionality allows for its incorporation into polymers, such as polyamides and polyimides. The alkyne groups can then be used for post-polymerization modification via "click" chemistry, enabling the synthesis of functional materials with tailored properties.

Handling, Storage, and Safety

As a research chemical, But-2-yne-1,4-diamine dihydrochloride should be handled with appropriate care.

  • Hazard Identification:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Recommended Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • For long-term storage, keeping it under an inert atmosphere at 2-8 °C is recommended.[2]

Conclusion

But-2-yne-1,4-diamine dihydrochloride represents a valuable and versatile tool for the modern chemical researcher. While its experimental data is not yet exhaustively documented, its properties can be reliably predicted, and its synthesis is achievable through established chemical methods. Its unique combination of a rigid alkyne linker and reactive amine termini provides a powerful platform for innovation in both medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this promising molecule.

References

  • PubChem. (n.d.). 2-Butyne-1,4-diol. Retrieved January 26, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-BUTYNE-1,4-DIOL. Retrieved January 26, 2026, from [Link]

  • ChemicalBook. (n.d.). 2-Butyne-1,4-diol. Retrieved January 26, 2026, from a source providing general chemical properties.
  • Wikipedia. (n.d.). 1,4-Butynediol. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). But-2-yne-1,4-diamine dihydrochloride. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (E)-But-2-ene-1,4-diamine dihydrochloride. Retrieved January 26, 2026, from [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). 2-Butyne-1,4-diol. Retrieved January 26, 2026, from [Link]

  • G. Cera, et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.

Sources

Initial Biological Screening of But-2-yne-1,4-diamine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, But-2-yne-1,4-diamine dihydrochloride. In the absence of extensive prior biological data, a structured, multi-tiered screening approach is paramount. This document outlines a logical progression of in vitro assays designed to efficiently characterize its foundational safety and activity profile. We will detail the essential physicochemical characterization, followed by a robust cytotoxicity assessment, broad-spectrum antimicrobial screening, and preliminary mechanism of action (MOA) studies. Each section is grounded in established principles of preclinical drug discovery, providing not just procedural steps but the scientific rationale that underpins each experimental choice, ensuring a self-validating and data-driven evaluation of this compound's biological potential.

Introduction: The Rationale for a Phased Screening Approach

The journey of a new chemical entity (NCE) from synthesis to a potential therapeutic candidate is a multi-stage process characterized by progressively complex biological evaluation.[1] For a compound with a novel structure like But-2-yne-1,4-diamine dihydrochloride, the initial screening phase is critical for making informed go/no-go decisions.[2] A phased approach, beginning with broad, cost-effective in vitro assays, allows for the early identification of potential liabilities such as general cytotoxicity, while also uncovering promising areas of biological activity.[3] This guide proposes a screening cascade designed to maximize data acquisition from minimal compound quantities, a common constraint in early-stage research.

The proposed workflow begins with a thorough physicochemical characterization to ensure the compound's suitability for biological testing. This is followed by foundational cytotoxicity screening against a panel of human cell lines to establish a preliminary safety profile. Subsequently, the compound will be evaluated for antimicrobial activity against a representative panel of pathogenic bacteria and fungi. Finally, based on the outcomes of these initial screens, targeted preliminary mechanism of action studies are suggested to provide early insights into its potential molecular interactions.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Activity Profiling cluster_2 Phase 3: Mechanistic Insight A Physicochemical Characterization B Cytotoxicity Screening A->B Establish Safety Window C Antimicrobial Susceptibility Testing B->C Proceed if Tolerable Cytotoxicity D Preliminary Mechanism of Action Studies C->D Investigate Hits

Caption: High-level overview of the proposed phased screening strategy.

Physicochemical Characterization: The Foundation of Biological Assays

Before any biological activity can be reliably assessed, a fundamental understanding of the compound's physicochemical properties is essential.[4] These properties influence its behavior in aqueous assay buffers and its ability to interact with biological systems.[5]

Solubility and Stability Assessment

The solubility and stability of a test compound in the chosen assay vehicle (e.g., DMSO, aqueous buffers) are critical for accurate and reproducible results.[1][6] Poor solubility can lead to compound precipitation and inaccurate concentration-response curves, while instability can result in a loss of the active compound over the course of the experiment.[7][8]

Protocol: Kinetic Solubility and Stability in Aqueous Buffer

  • Stock Solution Preparation: Prepare a 10 mM stock solution of But-2-yne-1,4-diamine dihydrochloride in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).

  • Aqueous Dilution: Add a small aliquot of each DMSO concentration to a phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of ≤1%.

  • Incubation: Incubate the aqueous solutions at room temperature and 37°C for various time points (e.g., 0, 2, 24 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of compound remaining in the solution. The appearance of precipitate should also be noted visually.

Rationale: This protocol provides a kinetic solubility profile and assesses the compound's stability under conditions that mimic many in vitro assays.[1] Using HPLC allows for the quantitative determination of the compound's concentration over time.[9]

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of But-2-yne-1,4-diamine dihydrochloride.

PropertyValueSource
IUPAC Namebut-2-yne-1,4-diamine;dihydrochloridePubChem CID: 75480485
Molecular FormulaC4H10Cl2N2PubChem CID: 75480485
Molecular Weight157.04 g/mol PubChem CID: 75480485
GHS HazardsCauses skin irritation, serious eye irritation, and may cause respiratory irritation.PubChem CID: 75480485

Cytotoxicity Screening: Establishing a Therapeutic Window

Cytotoxicity testing is a cornerstone of early drug discovery, providing an initial assessment of a compound's potential to cause cell death.[10] This information is crucial for determining a concentration range for subsequent activity-based assays and for identifying compounds with non-specific, broad-acting toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[11]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cell lines (e.g., HEK293 - non-cancerous kidney, HeLa - cervical cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of But-2-yne-1,4-diamine dihydrochloride in the appropriate cell culture medium. The final concentration range should typically span several orders of magnitude (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

G A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

Given the diamine structure of the compound, which is present in some antimicrobial agents, evaluating its activity against a panel of pathogenic microorganisms is a logical next step. Standard methods such as broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of But-2-yne-1,4-diamine dihydrochloride in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: MIC Values

MicroorganismGram StainMIC (µg/mL) of But-2-yne-1,4-diamine dihydrochloridePositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveExperimental ValueKnown Value
Escherichia coli (ATCC 25922)Gram-negativeExperimental ValueKnown Value
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeExperimental ValueKnown Value
Candida albicans (ATCC 90028)Fungi (Yeast)Experimental ValueKnown Value

Preliminary Mechanism of Action (MOA) Studies

Should the initial screening reveal significant and selective biological activity (i.e., potent antimicrobial activity with low cytotoxicity), preliminary MOA studies can provide valuable insights to guide further development.[13] The choice of these assays should be hypothesis-driven based on the compound's structure and observed activity.

Acetylcholinesterase Inhibition Assay

The diamine functional groups in the test compound bear some resemblance to the quaternary ammonium group of acetylcholine. This structural similarity suggests a potential for interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[14] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[15]

Protocol: Ellman's Method for AChE Inhibition

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and various concentrations of But-2-yne-1,4-diamine dihydrochloride.

  • Enzyme Addition: Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[16]

G cluster_0 Reaction Components cluster_1 Reaction & Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine Inhibitor But-2-yne-1,4-diamine dihydrochloride Inhibitor->AChE inhibits TNB TNB (Yellow) Abs @ 412 nm Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Principle of the Ellman's assay for AChE inhibition.

Assessment of Oxidative Stress Induction

Many antimicrobial compounds exert their effects by inducing oxidative stress within the target cells, leading to damage of cellular components.[17] Measuring the generation of reactive oxygen species (ROS) in treated cells can provide insight into this potential mechanism.[18]

Protocol: DCFDA Assay for Cellular ROS

  • Cell Seeding and Treatment: Seed a suitable cell line (e.g., the microbial cells found to be susceptible, or a relevant human cell line at sub-toxic concentrations) in a 96-well plate and treat with But-2-yne-1,4-diamine dihydrochloride for a defined period.

  • Loading with DCFDA: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye.

  • ROS Detection: Inside the cell, DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in cellular ROS.[19]

Conclusion and Future Directions

This technical guide provides a foundational, multi-pronged strategy for the initial biological evaluation of But-2-yne-1,4-diamine dihydrochloride. By systematically assessing its physicochemical properties, cytotoxicity, antimicrobial activity, and potential mechanisms of action, researchers can build a comprehensive preliminary profile of this novel compound. The data generated from this screening cascade will be instrumental in guiding subsequent, more complex investigations, including advanced mechanism of action studies, in vivo efficacy testing, and preliminary ADME (absorption, distribution, metabolism, and excretion) profiling.[3][20] A rigorous and logical approach to initial screening is the most effective way to unlock the therapeutic potential of new chemical entities.

References

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available from: [Link].

  • Baranczewski P, Stańczak A, Sundberg K, et al. Early ADME in support of drug discovery: the role of metabolic stability studies. Pharmacol Rep. 2006;58(4):453-472.
  • Cragg GM, Newman DJ. Screening and identification of novel biologically active natural compounds. Future Sci OA. 2017;3(4):FSO207.
  • Jorgensen JH, Ferraro MJ. Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clin Microbiol Rev. 2009;22(4):690-708.
  • Kim J, Lee H, Park S, et al. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
  • Slideshare. Physicochemical properties of drug. Available from: [Link].

  • Kamal MA, Al-Jafari AA, Alhomida AS, et al. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. J Enzyme Inhib Med Chem. 2004;19(1):61-67.
  • Jadhav A, Singh N, Kumar A, et al. Novel Targets for Antimicrobials. Recent Pat Antiinfect Drug Discov. 2019;14(1):2-13.
  • European Medicines Agency. ICH Q5C Stability testing of biotechnological/biological products. 1995. Available from: [Link].

  • Wishart DS. Improving early drug discovery through ADME modelling. Expert Opin Drug Discov. 2007;2(10):1331-1348.
  • Kalyanaraman B. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods Mol Biol. 2020;2108:15-27.
  • Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Available from: [Link].

  • Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link].

  • The Scripps Research Institute. Innovative screening strategy swiftly uncovers new drug candidates, new biology. ScienceDaily. 2013. Available from: [Link].

  • Murgueitio MS, Ebner S, Garcia-Serna R, et al. Bioactivity descriptors for uncharacterized chemical compounds.
  • ResearchGate. (PDF) KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. 2018. Available from: [Link].

  • Hancock REW. Novel Targets of Antimicrobial Therapies. Microbiol Spectr. 2017;5(2).
  • Yuan H, Li P, Wang Y, et al.
  • University of Florida. Target Identification and Mode of Action Studies. Available from: [Link].

  • Di L, Kerns EH. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. J Pharm Biomed Anal. 2003;31(5):815-832.
  • Payne DJ, Gwynn MN, Holmes DJ, et al. Appropriate Targets for Antibacterial Drugs.
  • Baker BJ, ed. Marine Biomedicine. CRC Press; 2015.
  • Syal K, Mo M, Yu H, et al. Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. Microorganisms. 2017;5(3):47.
  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. Available from: [Link].

  • Thangaraj P. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. J App Pharm Sci. 2015;5(2):062-066.
  • Wang J, Wang J, Li S, et al. Innovative CRISPR Screening Promotes Drug Target Identification. ACS Cent Sci. 2022;8(10):1343-1345.
  • Wolska KI, Grudniak AM, Rudnicka K, et al. Antimicrobial Susceptibility Testing. In: StatPearls.
  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available from: [Link].

  • QbD Group. The Importance of Stability Testing in Pharmaceutical Development. 2023. Available from: [Link].

  • Sipes NS, Martin MT, Kothiya P, et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods Mol Biol. 2013;980:121-133.
  • Khan Academy. Enzyme kinetics: Acetylcholinesterase catalysis and inhibition (practice). Available from: [Link].

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link].

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link].

  • ResearchGate. Modification of antimicrobial susceptibility testing methods. 2024. Available from: [Link].

  • Hughes JP, Rees S, Kalindjian SB, et al. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249.
  • Kaufman CK, White RM. Chemical screening in zebrafish for novel biological and therapeutic discovery. Dis Model Mech. 2013;6(4):885-889.
  • Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link].

  • Ciofu O, Chifiriuc MC, Lazar V. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Int J Mol Sci. 2022;23(3):1217.
  • PubMed. The impact of early ADME profiling on drug discovery and development strategy. Available from: [Link].

  • ResearchGate. Antibacterial drug targets.There are five main antibacterial drug targets in bacteria: cell-wall synthesis, DNA gyrase, metabolic enzymes, DNA-directed RNA polymerase and protein synthesis. The figure shows the antimicrobial agents that are directed against each of these targets. In the case of protein synthesis, aminoglycosides and tetracyclines inhibit 30S RNA, and macrolides, chloramphenicol and clindamycin inhibit 50S RNA. mRNA, messenger RNA. Available from: [Link].

  • Mire-Sluis A. Stability Testing: Monitoring Biological Product Quality Over Time.
  • Murgueitio MS, Ebner S, Garcia-Serna R, et al. Bioactivity descriptors for uncharacterized chemical compounds.
  • Aremu AO, Moyo M, Van Staden J. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Front Plant Sci. 2022;13:969190.

Sources

Methodological & Application

Application Notes and Protocols: But-2-yne-1,4-diamine dihydrochloride as a Rigid Linker in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Integration of But-2-yne-1,4-diamine dihydrochloride into MOF Architecture

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming highly ordered structures.[1][2] The modular nature of MOFs allows for the tuning of their chemical and physical properties by judiciously selecting these building blocks.[3] This has led to their investigation in a wide array of applications, including gas storage, catalysis, and, notably, drug delivery.[4][5][6] The choice of the organic linker is paramount as it dictates the pore size, shape, and functionality of the resulting framework.[3]

This guide focuses on the application of But-2-yne-1,4-diamine dihydrochloride as a rigid linker in the synthesis of novel MOFs. The rigidity of this linker, imparted by the central alkyne unit, is crucial for creating robust and porous frameworks. Furthermore, the presence of terminal amine groups provides coordination sites for metal centers, while the alkyne functionality offers a versatile handle for post-synthetic modification (PSM).[7][8] PSM allows for the introduction of new functionalities into a pre-formed MOF, enabling the tailoring of its properties for specific applications, such as targeted drug delivery.[8][9]

The dihydrochloride salt form of the linker necessitates careful consideration of the reaction conditions, particularly the pH, to ensure the deprotonation of the amine groups for coordination to the metal centers. The protocols outlined herein provide a comprehensive guide for the synthesis, characterization, and potential application of MOFs incorporating this promising linker, with a particular focus on the implications for drug development.

I. Synthesis of a Hypothetical MOF using But-2-yne-1,4-diamine dihydrochloride (BYDA-MOF)

This section details a proposed solvothermal synthesis of a hypothetical MOF, designated as BYDA-MOF, using But-2-yne-1,4-diamine dihydrochloride as the primary organic linker and Zinc(II) as the metal node. Zinc-based MOFs are often explored for biomedical applications due to the biocompatibility of zinc.[10]

Causality behind Experimental Choices:
  • Solvothermal Synthesis: This method is widely employed for MOF synthesis as it allows for the crystallization of the framework at elevated temperatures and pressures, often leading to high-quality, crystalline materials.[1]

  • Zinc Nitrate Hexahydrate: A common and relatively inexpensive source of Zn(II) ions.

  • N,N-Dimethylformamide (DMF): A high-boiling point solvent frequently used in MOF synthesis that can also act as a coordinating solvent and a base to facilitate the deprotonation of the linker.

  • Modulator (e.g., Acetic Acid): The addition of a modulator can influence the crystallinity, morphology, and defect density of the resulting MOF.[3] It competes with the linker for coordination to the metal center, slowing down the crystallization process and often leading to larger, more well-defined crystals.

Experimental Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A Dissolve But-2-yne-1,4-diamine dihydrochloride in DMF C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve Zinc Nitrate Hexahydrate and Acetic Acid in DMF B->C D Heat at 120°C for 24h C->D E Cool to Room Temperature & Collect Crystals by Filtration D->E F Wash with Fresh DMF and then Methanol E->F G Solvent Exchange with Methanol F->G H Activate by Heating under Vacuum G->H I BYDA-MOF Crystals H->I

Caption: Solvothermal synthesis workflow for BYDA-MOF.

Detailed Protocol for BYDA-MOF Synthesis:
  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 0.157 g (1 mmol) of But-2-yne-1,4-diamine dihydrochloride in 10 mL of N,N-Dimethylformamide (DMF).[11][12] Sonicate for 10 minutes to ensure complete dissolution.

    • In a separate 20 mL scintillation vial, dissolve 0.297 g (1 mmol) of Zinc Nitrate Hexahydrate and 0.115 mL (2 mmol) of glacial acetic acid in 10 mL of DMF.

  • Solvothermal Reaction:

    • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Product Isolation:

    • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the resulting crystalline product by vacuum filtration.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Activation:

    • To remove the solvent molecules from the pores of the MOF, perform a solvent exchange by immersing the crystals in fresh methanol for 24 hours, decanting and replenishing the methanol every 8 hours.

    • After solvent exchange, activate the sample by heating it under a dynamic vacuum at 150 °C for 12 hours. The resulting activated BYDA-MOF is now ready for characterization and further use.

II. Characterization of BYDA-MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Summary of Characterization Techniques:
Technique Purpose Expected Outcome for BYDA-MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern indicating the formation of a new crystalline phase.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise atomic arrangement and crystal structure.[4]Elucidation of the coordination environment of the Zn(II) centers, the binding mode of the linker, and the overall framework topology.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF.Presence of N-H stretching and bending vibrations from the amine groups and the characteristic C≡C stretching vibration of the alkyne group.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.[4]A weight loss profile indicating the removal of guest solvent molecules followed by the decomposition of the framework at a higher temperature.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area and pore volume of the MOF.[13]A Type I isotherm characteristic of microporous materials, with a calculated Brunauer-Emmett-Teller (BET) surface area.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the incorporation of the organic linker into the framework.[13]After digestion of the MOF in a deuterated acid, the ¹H NMR spectrum should show peaks corresponding to the But-2-yne-1,4-diamine linker.

III. Post-Synthetic Modification (PSM) of BYDA-MOF for Drug Delivery Applications

The alkyne functionality of the But-2-yne-1,4-diamine linker is a prime target for PSM, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction.[14][15][16] This allows for the covalent attachment of various functional molecules, such as targeting ligands or fluorescent dyes, to the MOF framework.[7]

Logical Relationship Diagram for PSM:

PSM_Logic A BYDA-MOF (Alkyne-functionalized) D PSM via CuAAC ('Click' Reaction) A->D B Azide-containing Molecule (e.g., Targeting Ligand, Drug) B->D C Copper(I) Catalyst C->D E Functionalized BYDA-MOF (e.g., for Targeted Drug Delivery) D->E

Caption: Post-synthetic modification of BYDA-MOF via CuAAC.

Protocol for PSM of BYDA-MOF with an Azide-Functionalized Molecule:
  • Preparation:

    • Activate the BYDA-MOF as described in the synthesis protocol.

    • Prepare a solution of the azide-functionalized molecule of interest (e.g., an azide-modified folic acid for targeting cancer cells) in a suitable solvent such as DMF.

    • Prepare a solution of a copper(I) catalyst, such as copper(I) iodide, and a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in DMF.

  • Click Reaction:

    • In a reaction vessel, suspend the activated BYDA-MOF (e.g., 50 mg) in the solution of the azide-functionalized molecule.

    • Add the catalyst solution to the MOF suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up:

    • Collect the modified MOF by centrifugation or filtration.

    • Wash the product extensively with fresh DMF and then a lower-boiling solvent like methanol to remove any unreacted reagents and the copper catalyst.

    • Dry the functionalized MOF under vacuum.

  • Characterization of the Modified MOF:

    • Confirm the successful modification using FTIR spectroscopy (disappearance of the alkyne peak and appearance of new peaks from the attached molecule) and solid-state NMR.

    • Elemental analysis can provide quantitative information on the degree of functionalization.

IV. Application in Drug Delivery: A Proposed Protocol for Loading and Release Studies

The porous nature of BYDA-MOF, combined with the potential for functionalization, makes it a promising candidate for drug delivery systems.[10][17][18] The amine groups on the linker can interact with drug molecules via hydrogen bonding, aiding in drug loading.

Protocol for Drug Loading:
  • Drug Selection: Choose a model drug, such as ibuprofen or 5-fluorouracil, that is relevant to the intended therapeutic application.

  • Loading Procedure:

    • Prepare a concentrated solution of the chosen drug in a suitable solvent (e.g., ethanol for ibuprofen).

    • Immerse a known amount of activated BYDA-MOF in the drug solution.

    • Stir the mixture at room temperature for 48 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • Quantification of Loading:

    • After the loading period, separate the drug-loaded MOF from the solution by centrifugation.

    • Measure the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC.

    • Calculate the amount of drug loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount.

Protocol for In Vitro Drug Release:
  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4 for blood plasma or pH 5.5 for the endosomal environment of cancer cells).

  • Release Study:

    • Suspend a known amount of the drug-loaded MOF in the PBS solution in a dialysis bag with a suitable molecular weight cut-off.

    • Place the dialysis bag in a larger volume of fresh PBS solution and maintain it at 37 °C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification of Release:

    • Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative percentage of drug released as a function of time to obtain a release profile.

V. Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of each step is verified by the subsequent characterization data. For instance, the successful synthesis of the MOF is confirmed by PXRD and FTIR. The effectiveness of the post-synthetic modification is validated by the changes observed in the FTIR and NMR spectra. The drug loading and release are quantified through analytical techniques, providing a direct measure of the material's performance. Researchers should always include appropriate controls and replicate experiments to ensure the reliability of their findings.

VI. Conclusion and Future Perspectives

But-2-yne-1,4-diamine dihydrochloride presents a compelling option as a rigid, functionalizable linker for the design of novel MOFs. The protocols outlined in this guide provide a foundational framework for the synthesis, characterization, and application of such materials. The inherent rigidity and the presence of both amine and alkyne functionalities offer a rich platform for creating MOFs with tailored properties. The ability to perform post-synthetic modifications opens up a vast chemical space for developing advanced materials for targeted drug delivery, theranostics, and other biomedical applications. Future work should focus on exploring different metal nodes to tune the properties of the resulting MOFs and on covalently attaching a wider range of bioactive molecules to the framework to realize its full therapeutic potential.

References

  • Jia, S.-Y., Zhang, Y.-F., Liu, Y., Qin, F.-X., Ren, H.-T., & Wu, S.-H. (n.d.). Sequential Linker Installation in Metal–Organic Frameworks. ACS Publications. Retrieved January 26, 2026, from [Link]

  • (n.d.). Sequential Linker Installation in Metal–Organic Frameworks. PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Butova, V. V., Soldatov, M. A., Guda, A. A., Lomachenko, K. A., & Lamberti, C. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 85(3), 280–307.
  • Al-Haddad, A., Al-Jedani, S. S., Al-Maythalony, B. A., & Al-Mohaimeed, A. M. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100790.
  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube. Retrieved January 26, 2026, from [Link]

  • Lomachenko, K. A., Guda, A. A., Butova, V. V., & Lamberti, C. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 15(12), 8031-8057.
  • Bachman, J. E., Kls, R. H., Flaig, R. W., Siegelman, R. L., & Long, J. R. (2020). Scalable Formation of Diamine-Appended Metal–Organic Framework Hollow Fiber Sorbents for Postcombustion CO2 Capture. JACS Au, 1(1), 67-75.
  • Kumar, A., Singh, R., & Singh, A. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(38), 27352-27368.
  • (n.d.). Cadmium(II) Metal-Organic Frameworks Based on Iodine-Substituted Terephthalic Acid Derivatives and 1,1'-(1,4-Butanediyl)-bis-imidazole. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Retrieved January 26, 2026, from [Link]

  • (n.d.). Application of Functionalized Zn-Based Metal–Organic Frameworks (Zn-MOFs) with CuO in Heterocycle Synthesis via Azide–Alkyne Cycloaddition. ACS Publications. Retrieved January 26, 2026, from [Link]

  • (n.d.). CHAPTER 3: Post-synthetic Modification of MOFs. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • (n.d.). But-2-yne-1,4-diamine dihydrochloride. PubChem. Retrieved January 26, 2026, from [Link]

  • (n.d.). Highly stable [MaMbF6-n(O/H2O)n(ligand)2(solvent)x]n metal organic frameworks. Google Patents.
  • (n.d.). Syntheses, Characterization and Properties of Metal-Organic Frameworks based on 1,2,4,5-Benzene Tetracarboxylic Acid or 1,2,4,5-Butane Tetracarboxylic Acid. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Transformation of rigid metal–organic frameworks into flexible gel networks and vice versa. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • (n.d.). 7 Common organic linkers used for synthesis of MOFs. a 2-methylimidazole. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Postsynthetic Modification of Metal–Organic Frameworks. ACS Publications. Retrieved January 26, 2026, from [Link]

  • (n.d.). Recyclable Catalysts for Alkyne Functionalization. PMC - NIH. Retrieved January 26, 2026, from [Link]

  • (n.d.). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences. Retrieved January 26, 2026, from [Link]

  • (n.d.). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. PMC - NIH. Retrieved January 26, 2026, from [Link]

  • (n.d.). A Zn-MOF functionalized with alkyne groups: Ultrasensitive detection of Cu+ and Pd2+ ions in aqueous medium. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Synthesis method of 1,4-butanediamine. Google Patents.
  • (n.d.). (PDF) Post-Synthetic Modification of Metal–Organic Frameworks Toward Applications. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. Retrieved January 26, 2026, from [Link]

  • (n.d.). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. ACS Publications. Retrieved January 26, 2026, from [Link]

  • (n.d.). Application of Functionalized Zn-Based Metal-Organic Frameworks (Zn-MOFs) with CuO in Heterocycle Synthesis via Azide-Alkyne Cycloaddition. PubMed. Retrieved January 26, 2026, from [Link]

  • (n.d.). But-2-yne-1,4-diamine dihydrochloride. Lead Sciences. Retrieved January 26, 2026, from [Link]

  • (n.d.). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. PubMed. Retrieved January 26, 2026, from [Link]

  • (n.d.). (PDF) Functionalized graphene MOFs in drug delivery application. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (n.d.). Graphene-Based Metal–Organic Framework Hybrids for Applications in Catalysis, Environmental, and Energy Technologies. ACS Publications. Retrieved January 26, 2026, from [Link]

Sources

Application Note: Synthesis of Functional Polyamides Using But-2-yne-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the synthesis and application of functional polyamides using But-2-yne-1,4-diamine dihydrochloride as a key building block. The incorporation of an alkyne moiety into the polymer backbone offers a versatile platform for post-polymerization modification, enabling the development of advanced materials for drug delivery, specialty coatings, and nanotechnology. This document details the principles of interfacial polymerization, provides a step-by-step protocol for synthesis, outlines methods for polymer characterization, and demonstrates a practical application through post-synthesis modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Introduction: The Strategic Advantage of an Alkyne Backbone

Polyamides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties.[1][2] However, conventional polyamides often lack functional groups, limiting their application in advanced technologies.[1] The synthesis of functional polyamides, therefore, is a significant area of research aimed at introducing reactive moieties into the polymer structure.[3]

But-2-yne-1,4-diamine dihydrochloride is a bifunctional monomer that introduces a chemically accessible alkyne group directly into the polyamide backbone. This internal alkyne acts as a versatile handle for subsequent chemical modifications, most notably through "click chemistry."[4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, allowing for the efficient and specific attachment of various molecules (e.g., peptides, fluorophores, polyethylene glycol chains) to the polymer under mild conditions.[5][6] This post-polymerization modification strategy opens the door to creating materials with precisely tailored properties.[4][5]

This note focuses on a robust and highly controllable method for polymerization: interfacial polymerization. This technique involves the reaction between two immiscible liquid phases, one containing the diamine and the other a diacyl chloride, leading to the formation of a polymer film at the interface.[7][8][9][10]

Monomer Properties and Handling: But-2-yne-1,4-diamine Dihydrochloride

Understanding the properties of the monomer is critical for successful and safe polymerization.

PropertyValueSource
IUPAC Name but-2-yne-1,4-diamine;dihydrochloride[11]
CAS Number 26232-80-4[11]
Molecular Formula C₄H₁₀Cl₂N₂[11]
Molecular Weight 157.04 g/mol [11]
Appearance White to off-white solid-
Solubility Soluble in water-

Safety and Handling: But-2-yne-1,4-diamine dihydrochloride is classified as a skin, eye, and respiratory irritant.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Critical Handling Insight (Expertise & Experience): The monomer is supplied as a dihydrochloride salt. This form is stable but the amine groups are protonated and thus unreactive as nucleophiles. To initiate polymerization, the free diamine must be generated in situ. This is accomplished by adding a stoichiometric excess of a base (e.g., sodium hydroxide) to the aqueous phase to neutralize the hydrochloride and deprotonate the ammonium groups, liberating the reactive free amine.

Principle of Synthesis: Interfacial Polycondensation

Interfacial polymerization is a type of step-growth polymerization where polymer formation occurs at the interface between two immiscible liquids.[10] This method is particularly well-suited for the rapid and irreversible reaction between a diamine and a diacyl chloride.[7]

The overall process can be visualized as follows:

  • Phase A (Aqueous): But-2-yne-1,4-diamine dihydrochloride is dissolved in water along with a base (e.g., NaOH). The base deprotonates the diamine, making it nucleophilic.

  • Phase B (Organic): A diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride) is dissolved in an immiscible organic solvent (e.g., dichloromethane).

  • Reaction: When the two phases are brought into contact, the activated diamine at the interface attacks the electrophilic acyl chloride. This reaction is extremely rapid, forming an amide bond and eliminating HCl, which is immediately neutralized by the excess base in the aqueous phase.[10] A thin film of polyamide forms instantly at the liquid-liquid interface.[8]

cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface Reaction A H₃N⁺-CH₂-C≡C-CH₂-N⁺H₃ · 2Cl⁻ (Diamine Salt) NaOH 2 NaOH (Base) A_free H₂N-CH₂-C≡C-CH₂-NH₂ (Free Diamine) NaOH->A_free Deprotonation Polymer -[HN-CH₂-C≡C-CH₂-NH-CO-R-CO]n- (Alkyne-Polyamide) A_free->Polymer Nucleophilic Attack B Cl-CO-R-CO-Cl (Diacyl Chloride) B->Polymer

Caption: Reaction scheme for interfacial polymerization.

Detailed Protocol: Polyamide Synthesis

This protocol describes the synthesis of a polyamide from But-2-yne-1,4-diamine dihydrochloride and terephthaloyl chloride.

4.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles
But-2-yne-1,4-diamine dihydrochlorideC₄H₁₀Cl₂N₂157.041.57 g0.01
Sodium Hydroxide (NaOH)NaOH40.000.88 g0.022
Terephthaloyl chlorideC₈H₄Cl₂O₂203.022.03 g0.01
Deionized WaterH₂O18.0250 mL-
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Methanol (for washing)CH₃OH32.04~100 mL-

4.2 Experimental Workflow

start Start prep_aq 1. Prepare Aqueous Phase Dissolve diamine salt and NaOH in 50 mL DI water. start->prep_aq react 3. Polymerization Carefully layer aqueous phase onto organic phase in a beaker. Do not stir. prep_aq->react prep_org 2. Prepare Organic Phase Dissolve terephthaloyl chloride in 50 mL DCM. prep_org->react pull 4. Isolate Polymer Grasp the polymer film at the interface with forceps and pull continuously to form a 'rope'. react->pull wash1 5. Wash with Water Rinse the polymer rope thoroughly with DI water. pull->wash1 wash2 6. Wash with Methanol Rinse the polymer rope with methanol to remove residual solvent and monomers. wash1->wash2 dry 7. Dry Dry the polymer in a vacuum oven at 60°C overnight. wash2->dry char 8. Characterization Perform FTIR, NMR, GPC, and TGA analysis. dry->char end End char->end

Caption: Step-by-step workflow for polyamide synthesis.

4.3 Step-by-Step Procedure

  • Prepare Aqueous Phase: In a 100 mL beaker, dissolve 1.57 g of But-2-yne-1,4-diamine dihydrochloride and 0.88 g of sodium hydroxide in 50 mL of deionized water. Stir until fully dissolved.

  • Prepare Organic Phase: In a separate 100 mL beaker, dissolve 2.03 g of terephthaloyl chloride in 50 mL of dichloromethane. Swirl gently to dissolve.

  • Initiate Polymerization: Gently and slowly pour the aqueous solution on top of the organic solution. A polymer film will form immediately at the interface. Avoid vigorous mixing.

  • Isolate the Polymer: Using a pair of forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of polyamide can be drawn. Wind the rope onto a glass rod.

  • Wash and Purify: Submerge the collected polymer rope in a beaker of deionized water and stir gently to wash away excess NaOH and NaCl. Decant the water and repeat twice. Then, wash the polymer with methanol to remove unreacted monomers and DCM.

  • Dry: Place the washed polymer in a vacuum oven and dry at 60°C overnight to remove all solvent.

  • Analyze: Weigh the final polymer and proceed with characterization.

Characterization of the Alkyne-Functionalized Polyamide

Confirming the structure and properties of the synthesized polymer is a crucial validation step.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups.[13]

    • N-H Stretch: A broad peak around 3300 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks around 2950-2850 cm⁻¹.

    • C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2260 cm⁻¹. This peak is critical for confirming the incorporation of the alkyne monomer.

    • Amide I (C=O Stretch): A strong, sharp peak around 1640 cm⁻¹.[14]

    • Amide II (N-H Bend): A strong peak around 1540 cm⁻¹.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure.[15][16] Due to the polymeric nature, peaks will be broad. Solvents like DMSO-d₆ or TFA-d may be required.

    • ¹H NMR: Expect broad signals for the methylene protons adjacent to the amine (-CH₂-NH-) and the alkyne (-C≡C-CH₂-).

    • ¹³C NMR: Signals corresponding to the amide carbonyl, aromatic carbons, and the distinctive alkyne carbons (around 70-90 ppm) should be visible.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, providing insight into the polymerization efficiency.

  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer.[17] Aromatic polyamides are expected to be stable to well above 400°C.[2][18]

    • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state.[19]

Application Protocol: Post-Polymerization Modification via CuAAC

The alkyne groups in the polymer backbone are ideal for modification using click chemistry.[20] This protocol outlines the attachment of a model azide compound, Benzyl Azide, to the polyamide.

Polymer -[Polymer]-C≡C-[Polymer]- Catalyst CuSO₄·5H₂O Sodium Ascorbate (Catalyst System) Polymer->Catalyst Reacts with Azide N₃-CH₂-Ph (Benzyl Azide) Azide->Catalyst Solvent DMF/H₂O Product Product Catalyst->Product Forms

Caption: CuAAC "Click" reaction on the alkyne-polyamide.

6.1 Materials and Reagents

  • Alkyne-functionalized polyamide (synthesized in Section 4)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

6.2 Procedure

  • Dissolve Polymer: In a round-bottom flask, dissolve 100 mg of the alkyne-polyamide in 5 mL of DMF.

  • Add Reagents: To the solution, add Benzyl Azide (1.2 equivalents per alkyne unit), Copper(II) Sulfate Pentahydrate (0.05 eq.), and Sodium Ascorbate (0.1 eq.).

  • React: Stir the mixture at room temperature overnight under a nitrogen atmosphere.

  • Isolate Product: Precipitate the functionalized polymer by pouring the reaction mixture into 100 mL of methanol.

  • Purify: Filter the solid product and wash thoroughly with water and methanol to remove the catalyst and unreacted reagents.

  • Dry: Dry the polymer in a vacuum oven at 60°C.

  • Confirm Modification: Re-run FTIR and NMR. The disappearance of the alkyne peak (~2100 cm⁻¹) in FTIR and the appearance of new peaks corresponding to the benzyl group and the triazole ring in NMR will confirm a successful reaction.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Yield / Low Molecular Weight 1. Incomplete deprotonation of diamine. 2. Impure diacyl chloride (hydrolyzed). 3. Reaction stopped prematurely.1. Ensure stoichiometric excess of base (NaOH) is used. 2. Use freshly opened or purified diacyl chloride. 3. Allow the "rope" to be pulled slowly to maximize reaction time at the interface.
Brittle Polymer Rope Non-stoichiometric ratio of monomers.Carefully re-weigh monomers to ensure a 1:1 molar ratio.
No Alkyne Peak in FTIR Incorrect diamine monomer used.Verify the identity of the starting diamine salt via its own characterization (e.g., melting point, NMR).
Incomplete "Click" Reaction 1. Catalyst deactivation (oxygen). 2. Poor polymer solubility.1. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). 2. Try a different solvent system (e.g., NMP, DMSO) or run the reaction at a slightly elevated temperature (40-50°C).

References

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]

  • PubChem. But-2-yne-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 21.9 Polyamides and Polyesters: Step-Growth Polymers. (2023-11-24). Available from: [Link]

  • ResearchGate. Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. (2025-08-06). Available from: [Link]

  • Royal Society of Chemistry. Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. (2024). Available from: [Link]

  • Chemistry LibreTexts. 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020-06-26). Available from: [Link]

  • ResearchGate. FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (2025-08-06). Available from: [Link]

  • Aaltodoc. SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. (2016-09-09). Available from: [Link]

  • ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021-03-25). Available from: [Link]

  • Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023-06-23). Available from: [Link]

  • Royal Society of Chemistry. Functional polyamides with gem-diazido units: synthesis and diversification. (2018-11-09). Available from: [Link]

  • DTIC. Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. (1968). Available from: [Link]

  • YouTube. How Does Click Chemistry Functionalize Polymers Rapidly?. (2025-11-13). Available from: [Link]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra. (2002). Available from: [Link]

  • ResearchGate. Design of monomers and functional polyamides. a Synthesis of amide.... (2020). Available from: [Link]

  • Wikipedia. 1,4-Butynediol. (2024). Available from: [Link]

  • ResearchGate. The Use of Azide-Alkyne Click Chemistry in Recent Syntheses and Applications of Polytriazole-based Nanostructured Polymers. (2019). Available from: [Link]

  • SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2014). Available from: [Link]

  • ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022-04-26). Available from: [Link]

  • Portland State University. Interfacial Polymerization. (n.d.). Available from: [Link]

  • Wikipedia. Polyamide. (2024). Available from: [Link]

  • NIH National Library of Medicine. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022-04-26). Available from: [Link]

  • Cheméo. Chemical Properties of 2-Butyne-1,4-diol (CAS 110-65-6). (n.d.). Available from: [Link]

  • Syntech Innovation. Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy. (n.d.). Available from: [Link]

  • MIT OpenCourseWare. Interfacial Polymerization. (2005). Available from: [Link]

  • PubMed Central. Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012-08-17). Available from: [Link]

  • NIST Standard Reference Data. Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VIII. Polyesters and Polyamides. (2009-10-15). Available from: [Link]

  • Oboro Labs. Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. (2024-08-03). Available from: [Link]

  • ResearchGate. Interfacial Polymerization. (2014). Available from: [Link]

  • ResearchGate. Thermal Properties of Polyamides. (2009). Available from: [Link]

  • PubMed. Synergistic interfacial polymerization between hydramine/diamine and trimesoyl chloride: A novel reaction for NF membrane preparation. (2024-06-15). Available from: [Link]

  • PubChem. (E)-But-2-ene-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of But-2-yne-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for But-2-yne-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most common initial questions and observations when handling crude But-2-yne-1,4-diamine dihydrochloride.

FAQ: What are the critical physical properties I need to consider for purification?

Understanding the physicochemical properties of But-2-yne-1,4-diamine dihydrochloride is the first step in designing a robust purification strategy. As a dihydrochloride salt, it is a highly polar, likely crystalline solid.[1] Its behavior will be dictated by its salt nature.

Table 1: Key Physical Properties of But-2-yne-1,4-diamine Dihydrochloride

PropertyValueSignificance for Purification
Molecular Formula C₄H₁₀Cl₂N₂The presence of two amine groups and two chloride counter-ions makes it very polar.[1][2]
Molecular Weight 157.04 g/mol Essential for calculating molar equivalents and theoretical yields.[1][2]
Appearance White to off-white crystalline solidA significant deviation (e.g., brown oil, dark particulates) indicates substantial impurities.
Solubility High: Water, Methanol. Moderate: Ethanol. Low/Insoluble: Isopropanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether, Hexanes.This solubility profile is ideal for recrystallization using a solvent/anti-solvent system.
Stability Stable under standard conditions. Hygroscopic.Must be dried thoroughly and stored in a desiccator to prevent water absorption.
FAQ: My crude product is a sticky oil or a gummy semi-solid. How do I get it to solidify?

This is a frequent issue, typically caused by residual solvents or impurities that inhibit crystallization.

  • Causality: The impurities act as a "eutectic" mixture, depressing the freezing/melting point of your compound. The most common culprits are water, DMF, DMSO, or an excess of HCl.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum, possibly with gentle heating (40-50°C).

    • Trituration: Add a small amount of a solvent in which your product is insoluble (an "anti-solvent") like cold acetone or diethyl ether. Vigorously stir or sonicate the mixture. This will often wash away the offending impurities and induce crystallization of your product.

    • Co-evaporation: Dissolve the oil in a small amount of methanol and then co-evaporate with toluene several times. Toluene forms an azeotrope with many common polar solvents (including water), effectively removing them. The resulting material is often a more manageable solid.

FAQ: What are the most likely impurities in my crude sample?

Impurities typically originate from the synthetic route. A common synthesis involves the conversion of 2-butyne-1,4-diol.[3] Therefore, potential impurities include:

  • Starting Material: Unreacted 2-butyne-1,4-diol.[4][5]

  • Reaction Intermediates: Mono-substituted intermediates (e.g., 4-amino-2-butyn-1-ol).

  • Side Products: Small amounts of polymeric material.

  • Inorganic Salts: Excess HCl or other salts from the workup.

  • Colorimetric Impurities: Often high molecular weight, conjugated species resulting from minor side reactions or degradation.

Part 2: Recrystallization - The Primary Purification Technique

Recrystallization is the most effective and scalable method for purifying solid organic compounds like this one.[6] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[7][8]

Troubleshooting: How do I select the optimal solvent system for recrystallization?

The goal is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold. Given the high polarity of the dihydrochloride salt, a single solvent is often insufficient. A binary solvent system is typically required.

  • The "Solvent/Anti-Solvent" Approach:

    • Primary Solvent: A polar solvent that readily dissolves the compound when hot (e.g., Methanol, Ethanol, or Water).

    • Anti-Solvent: A less polar solvent in which the compound is insoluble (e.g., Isopropanol, Acetone, Diethyl Ether, or Ethyl Acetate).

The diagram below outlines the logical workflow for selecting a suitable solvent system.

Recrystallization_Solvent_Selection start Start: Crude But-2-yne-1,4-diamine dihydrochloride Solid test_methanol Test Solubility in Methanol (MeOH) (10-20 mg in 0.5 mL) start->test_methanol dissolves_cold_MeOH Dissolves in cold MeOH? test_methanol->dissolves_cold_MeOH test_ethanol Test Solubility in Ethanol (EtOH) dissolves_cold_MeOH->test_ethanol Yes use_MeOH_system Good Primary Solvent: Methanol (MeOH) dissolves_cold_MeOH->use_MeOH_system No, but dissolves when hot dissolves_cold_EtOH Dissolves in cold EtOH? test_ethanol->dissolves_cold_EtOH dissolves_cold_EtOH->use_MeOH_system Yes (MeOH is too strong) use_EtOH_system Good Primary Solvent: Ethanol (EtOH) dissolves_cold_EtOH->use_EtOH_system No, but dissolves when hot find_antisolvent Find Anti-Solvent (e.g., IPA, Acetone, Ether) use_MeOH_system->find_antisolvent use_EtOH_system->find_antisolvent protocol Proceed to Recrystallization Protocol find_antisolvent->protocol

Caption: Workflow for selecting a recrystallization solvent system.

Experimental Protocol: Recrystallization using Ethanol/Isopropanol

This protocol is a robust starting point for achieving high purity.

  • Dissolution: Place your crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of boiling ethanol required to fully dissolve the solid. Add the solvent in small portions to avoid using an excess.[6]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble particulates (dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble impurities.

  • Charcoal Treatment (If Colored): If the solution is colored, allow it to cool slightly, add a small amount (1-2% w/w) of activated charcoal, and re-heat to boiling for 5-10 minutes. Perform a hot filtration as described above to remove the charcoal.

  • Crystallization: While the ethanol solution is still hot and stirring, slowly add isopropanol (the anti-solvent) dropwise until you observe persistent cloudiness. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all solvent traces.

Troubleshooting: My compound "oiled out" instead of forming crystals. What do I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or its eutectic mixture with the solvent).

  • Solution:

    • Re-heat the mixture until the oil redissolves completely.

    • Add more of the primary solvent (e.g., ethanol) to decrease the saturation level.

    • Begin the slow cooling process again. The goal is for the solution to become saturated at a temperature below the compound's melting point, allowing for proper crystal lattice formation.

Troubleshooting: No crystals are forming even after cooling. What are my options?

This indicates that the solution is not yet supersaturated or that nucleation is inhibited. The diagram below provides a clear, step-by-step guide to induce crystallization.

Crystallization_Troubleshooting start Problem: No Crystals After Cooling & Ice Bath scratch 1. Scratch Inner Wall of Flask with a Glass Rod start->scratch seed 2. Add a Seed Crystal (if available) scratch->seed No success Crystals Formed! Collect and Dry. scratch->success Yes add_antisolvent 3. Add More Anti-Solvent (e.g., IPA, Ether) Dropwise seed->add_antisolvent No seed->success Yes reduce_volume 4. Reduce Solvent Volume (Boil off some primary solvent) add_antisolvent->reduce_volume No add_antisolvent->success Yes refrigerate 5. Refrigerate Overnight reduce_volume->refrigerate No reduce_volume->success Yes refrigerate->success Yes

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of But-2-yne-1,4-diamine Dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of But-2-yne-1,4-diamine dihydrochloride and its derivatives. While direct comparative studies on a homologous series of But-2-yne-1,4-diamine derivatives are not extensively documented in publicly available literature, this guide synthesizes the known biological profile of the parent compound with findings from structurally analogous molecules to provide a predictive framework for the biological evaluation of its derivatives.

Introduction: The Therapeutic Potential of But-2-yne-1,4-diamine

But-2-yne-1,4-diamine is a structurally unique molecule characterized by a rigid butyne core flanked by two primary amine functionalities. Its dihydrochloride salt ensures solubility and stability for biological studies. The core structure of But-2-yne-1,4-diamine makes it a compelling subject for medicinal chemistry, primarily due to its activity as a mechanism-based inhibitor of diamine oxidase (DAO), an enzyme crucial in the metabolism of polyamines and histamine.[1][2][3] Dysregulation of DAO activity has been implicated in various physiological and pathological conditions, making its inhibitors valuable tools for research and potential therapeutic agents.

The rationale for synthesizing and evaluating derivatives of But-2-yne-1,4-diamine stems from the well-established principle in drug discovery that modification of a parent compound can lead to improved potency, selectivity, and pharmacokinetic properties. For diamine-containing compounds, derivatization can profoundly impact their interaction with biological targets and transport systems.

The Parent Compound: A Mechanism-Based Inhibitor of Diamine Oxidase

But-2-yne-1,4-diamine has been identified as a mechanism-based, or "suicide," inhibitor of pea seedling diamine oxidase. This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that irreversibly inactivates the enzyme. Such inhibitors are often highly specific and potent.

The proposed mechanism involves the enzymatic oxidation of one of the primary amine groups, leading to the formation of a highly reactive allenic intermediate. This intermediate then covalently modifies a critical residue in the enzyme's active site, leading to irreversible inactivation. This targeted mode of action underscores the potential of the But-2-yne-1,4-diamine scaffold in designing specific enzyme inhibitors.

The Rationale for Derivatization: Lessons from Analogous Compounds

While direct comparative data for a broad range of But-2-yne-1,4-diamine derivatives is limited, studies on structurally related unsaturated diamines provide a strong impetus for their synthesis and evaluation. A key example is the study of (Z)-1,4-diamino-2-butene, an analogue of the polyamine putrescine. Research on its derivatives has revealed that structural modifications can significantly alter their biological properties, particularly their interaction with the polyamine transport system (PTS).

The PTS is often upregulated in cancer cells to meet their high demand for polyamines for proliferation. This transport system can be exploited for the targeted delivery of cytotoxic agents. Studies have shown that while some derivatives of (Z)-1,4-diamino-2-butene are recognized and transported by the PTS, others are not, highlighting the critical role of substituent groups in determining cellular uptake. This suggests that derivatives of But-2-yne-1,4-diamine could be designed to either enhance or avoid uptake by the PTS, depending on the desired therapeutic strategy.

A Framework for Comparative Biological Evaluation

A systematic comparison of But-2-yne-1,4-diamine dihydrochloride and its derivatives would involve a tiered approach to biological testing. The following sections outline the key assays and experimental considerations.

Synthesis of Derivatives

The primary amino groups of But-2-yne-1,4-diamine serve as convenient handles for derivatization. One documented approach is the synthesis of bis(amino acid) derivatives.[4] This involves the coupling of N-protected amino acids to the diamine core. Other potential synthetic strategies could involve N-alkylation, N-acylation, or the introduction of various functional groups to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

parent But-2-yne-1,4-diamine derivative N,N'-disubstituted derivative parent->derivative Derivatization aa_derivative Bis(amino acid) derivative derivative->aa_derivative e.g., Amino Acid Coupling alkyl_derivative N,N'-dialkyl derivative derivative->alkyl_derivative e.g., N-alkylation

Caption: Synthetic pathways from the parent compound.

Comparative Biological Assays

A comprehensive comparison should include assays to evaluate enzyme inhibition, cytotoxicity against cancer cell lines, and cellular uptake.

The primary biological activity of the parent compound is its inhibition of DAO. A comparative assay is essential to determine if derivatives retain, enhance, or lose this activity.

Experimental Protocol: Determination of IC50 for DAO Inhibition

  • Enzyme and Substrate Preparation: Prepare a solution of purified diamine oxidase (e.g., from porcine kidney) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.2). Prepare a stock solution of a suitable substrate, such as putrescine or cadaverine.

  • Inhibitor Preparation: Dissolve But-2-yne-1,4-diamine dihydrochloride and its derivatives in the assay buffer to create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add varying concentrations of the inhibitor (parent compound or derivative) to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the substrate.

    • The reaction can be monitored spectrophotometrically by coupling the production of hydrogen peroxide to a colorimetric reaction (e.g., using horseradish peroxidase and a suitable chromogen).

  • Data Analysis: Measure the reaction rate for each inhibitor concentration. Calculate the percentage of inhibition relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6][7]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme DAO Solution add_enzyme Add Enzyme enzyme->add_enzyme substrate Substrate Solution add_substrate Initiate Reaction substrate->add_substrate inhibitor Inhibitor Dilutions add_inhibitor Add Inhibitor & Pre-incubate inhibitor->add_inhibitor plate 96-well Plate measure Spectrophotometric Reading plate->measure add_enzyme->plate add_inhibitor->plate add_substrate->plate calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot Dose-Response Curve calc_inhibition->plot ic50 Determine IC50 plot->ic50

Sources

A Spectroscopic Guide to But-2-yne-1,4-diamine: Unmasking the Free Base from its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. But-2-yne-1,4-diamine is a valuable building block in organic synthesis, notable for its rigid, linear structure imparted by the central alkyne functionality, and the reactive primary amine groups at its termini. It is commonly supplied and stored as its more stable dihydrochloride salt. However, for most synthetic applications, conversion to the free base is a necessary first step. This guide provides a comprehensive spectroscopic comparison of but-2-yne-1,4-diamine dihydrochloride and its free base, offering insights into the structural changes that occur upon deprotonation and providing the experimental framework for this conversion and subsequent analysis.

Due to the limited availability of direct experimental spectra for but-2-yne-1,4-diamine and its dihydrochloride, this guide will leverage data from the structurally analogous saturated compound, 1,4-butanediamine (putrescine), and its dihydrochloride salt. The principles of spectroscopic interpretation discussed herein are fundamental and broadly applicable.

From Salt to Free Base: An Experimental Protocol

The conversion of a diamine dihydrochloride to its free base is a straightforward acid-base extraction. The underlying principle is the neutralization of the ammonium hydrochloride groups with a strong base, typically sodium hydroxide (NaOH), to liberate the free amine. The free base, being less polar than its salt, can then be extracted into an organic solvent.

Step-by-Step Methodology:
  • Dissolution: Dissolve a known quantity of but-2-yne-1,4-diamine dihydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: While cooling the separatory funnel in an ice bath to manage any exothermic reaction, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise. Continuously swirl the funnel and monitor the pH of the aqueous layer with pH paper, aiming for a pH greater than 12 to ensure complete deprotonation of both amine groups.

  • Extraction: Add a water-immiscible organic solvent, such as diethyl ether or dichloromethane, to the separatory funnel. The volume of the organic solvent should be sufficient to effectively extract the free base.

  • Separation: Stopper the funnel, and while periodically venting, shake vigorously to facilitate the transfer of the free base from the aqueous to the organic layer. Allow the layers to separate completely. The less dense organic layer (containing the free base) will typically be the upper layer when using diethyl ether.

  • Drying: Drain the aqueous layer and collect the organic layer. To remove any residual water, dry the organic extract over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the free but-2-yne-1,4-diamine.

G cluster_prep Preparation of Free Base Dihydrochloride Salt Dihydrochloride Salt Dissolve in Water Dissolve in Water Dihydrochloride Salt->Dissolve in Water Add NaOH (aq) Add NaOH (aq) Dissolve in Water->Add NaOH (aq) Extraction with Organic Solvent Extraction with Organic Solvent Add NaOH (aq)->Extraction with Organic Solvent Drying Agent Drying Agent Extraction with Organic Solvent->Drying Agent Solvent Evaporation Solvent Evaporation Drying Agent->Solvent Evaporation Free Base Free Base Solvent Evaporation->Free Base

Caption: Workflow for the conversion of But-2-yne-1,4-diamine dihydrochloride to its free base.

Spectroscopic Interrogation: A Comparative Analysis

The protonation of the amine groups in but-2-yne-1,4-diamine to form the dihydrochloride salt induces significant changes in the molecule's electronic structure and vibrational modes. These changes are readily observable through various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The key differences in the IR spectra of the free base and its dihydrochloride salt are centered around the N-H and C-N bonds.

Functional GroupBut-2-yne-1,4-diamine (Free Base) - ExpectedBut-2-yne-1,4-diamine Dihydrochloride - ExpectedRationale for Change
N-H Stretch Two medium-intensity bands around 3400-3300 cm⁻¹ (asymmetric and symmetric stretches)Broad, strong absorption in the 3200-2500 cm⁻¹ regionIn the free base, the -NH₂ group exhibits characteristic stretches.[1] In the salt, the formation of the -NH₃⁺ group leads to a broad, strong absorption due to the N⁺-H stretching vibrations, often overlapping with C-H stretches.[2]
N-H Bend Medium to strong scissoring vibration around 1650-1580 cm⁻¹A distinct ammonium bending vibration appears around 1600-1500 cm⁻¹The bending mode of the -NH₂ group is replaced by the characteristic bending of the -NH₃⁺ group.[2]
C-N Stretch Weak to medium absorption around 1250-1020 cm⁻¹Shifted to a slightly higher frequencyThe C-N bond in the ammonium salt has more double-bond character due to the influence of the positive charge, leading to a slight shift to a higher wavenumber.
C≡C Stretch Weak absorption around 2260-2100 cm⁻¹Weak absorption around 2260-2100 cm⁻¹The alkyne stretch is generally weak and may not be significantly affected by protonation at the distant amine groups.

Note: The expected values are based on general trends for primary amines and their ammonium salts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Protonation of the amine groups leads to a significant downfield shift for protons on or near the nitrogen atoms due to the deshielding effect of the positive charge.

Proton EnvironmentBut-2-yne-1,4-diamine (Free Base) - Predicted δ (ppm)But-2-yne-1,4-diamine Dihydrochloride - Predicted δ (ppm)Rationale for Shift
-CH₂- ~3.5~4.0The protons on the carbons adjacent to the nitrogen are deshielded by the electron-withdrawing effect of the nitrogen. This effect is significantly enhanced upon protonation to -NH₃⁺, causing a further downfield shift.[3]
-NH₂ / -NH₃⁺ Broad singlet, ~1-3Broad singlet, ~7-9The amine protons of the free base are exchangeable and appear as a broad signal.[3] In the dihydrochloride, the ammonium protons are more acidic and deshielded, appearing much further downfield.[3] The signal can be confirmed by its disappearance upon a D₂O shake.

Note: Predicted chemical shifts are estimations. For comparison, the α-protons (-CH₂-NH₂) in 1,4-butanediamine appear at ~3.044 ppm.[4]

Similar to ¹H NMR, the carbon atoms attached to the nitrogen will experience a downfield shift upon protonation.

Carbon EnvironmentBut-2-yne-1,4-diamine (Free Base) - Predicted δ (ppm)But-2-yne-1,4-diamine Dihydrochloride - Predicted δ (ppm)Rationale for Shift
-CH₂- ~40-50~45-55The carbon atom directly bonded to the nitrogen is deshielded. The positive charge on the nitrogen in the dihydrochloride salt further withdraws electron density, causing a downfield shift.[3]
-C≡C- ~70-80~70-80The acetylenic carbons are relatively far from the amine groups, and their chemical shift is not expected to change significantly upon protonation.

Note: For comparison, the α-carbon (-CH₂-NH₂) in 1,4-butanediamine resonates at ~41.5 ppm.[4]

G cluster_ir IR Spectroscopy cluster_nmr ¹H NMR Spectroscopy FreeBase Free Base (But-2-yne-1,4-diamine) -NH₂ -CH₂- IR_NH_Free N-H Stretch ~3400-3300 cm⁻¹ FreeBase:f0->IR_NH_Free NMR_CH2_Free -CH₂- Proton ~3.5 ppm FreeBase:f1->NMR_CH2_Free Dihydrochloride Dihydrochloride Salt (But-2-yne-1,4-diamine·2HCl) -NH₃⁺ -CH₂- IR_NH_Salt N⁺-H Stretch ~3200-2500 cm⁻¹ (broad) Dihydrochloride:g0->IR_NH_Salt NMR_CH2_Salt -CH₂- Proton ~4.0 ppm Dihydrochloride:g1->NMR_CH2_Salt

Caption: Key spectroscopic shifts between the free base and dihydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • But-2-yne-1,4-diamine (Free Base): In its free base form, the compound is amenable to analysis by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). The molecular ion peak ([M]⁺) would be expected at m/z 84. Common fragmentation patterns for amines involve alpha-cleavage, which for this molecule would lead to the loss of a ·CH₂NH₂ radical, resulting in a fragment at m/z 54.

  • But-2-yne-1,4-diamine Dihydrochloride: The dihydrochloride salt is non-volatile and not suitable for EI-MS. It can be analyzed by ESI-MS, where it would likely be observed as the protonated free base [M+H]⁺ at m/z 85 or the diprotonated species [M+2H]²⁺ at m/z 43. The chloride ions would not be observed in the positive ion mode.

Conclusion

The conversion of but-2-yne-1,4-diamine dihydrochloride to its free base is a critical step for its use in many synthetic applications. This guide has outlined a reliable experimental protocol for this conversion and has provided a detailed comparison of the expected spectroscopic signatures of both forms. The key takeaways are the significant changes in the N-H stretching and bending regions in the IR spectrum, and the pronounced downfield shifts of the α-protons and α-carbons in the ¹H and ¹³C NMR spectra upon protonation. A clear understanding of these spectroscopic differences is essential for confirming the successful conversion and for the unambiguous characterization of but-2-yne-1,4-diamine in its free, reactive form.

References

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • ResearchGate. (2022, October 5). The infrared spectra of secondary amines and their salts. [Link]

  • Biological Magnetic Resonance Bank. bmse000109 Putrescine (1,4 Diaminobutane). [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: amines. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?[Link]

  • Eastern Kentucky University. Acid-Base Liquid-Liquid Extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to But-2-yne-1,4-diamine Dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of key building blocks is paramount. But-2-yne-1,4-diamine dihydrochloride, a rigid bifunctional molecule, holds significant potential in the design of novel polymers, ligands for catalysis, and as a scaffold in medicinal chemistry. This guide provides an in-depth, head-to-head comparison of three distinct synthetic pathways to this valuable compound, starting from the readily available precursor, but-2-yne-1,4-diol. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective evaluation of its strengths and weaknesses to aid in the selection of the most appropriate method for your research needs.

Introduction to But-2-yne-1,4-diamine Dihydrochloride

But-2-yne-1,4-diamine is a linear C4 molecule containing a central alkyne moiety flanked by two primary amine functionalities. The rigidity imparted by the triple bond makes it an attractive component for constructing well-defined molecular architectures. The dihydrochloride salt form enhances its stability and water solubility, facilitating its handling and use in various applications. The primary challenge in its synthesis lies in the efficient and selective conversion of the hydroxyl groups of the starting material, but-2-yne-1,4-diol, into primary amino groups.

This guide will explore three plausible and scientifically sound synthetic routes:

  • Route 1: The Dihalide-Amination Pathway

  • Route 2: The Diazide Reduction Pathway

  • Route 3: The Gabriel Synthesis Pathway

Each of these routes will be evaluated based on key performance indicators such as overall yield, purity of the final product, cost of reagents, operational safety, and scalability.

Route 1: The Dihalide-Amination Pathway

This classical approach involves a two-step sequence: the conversion of the starting diol to a dihalide, followed by nucleophilic substitution with an amine source. For this guide, we will focus on the formation of the dichloride intermediate and its subsequent reaction with ammonia.

Overall Reaction Scheme:

Route 1 Butynediol But-2-yne-1,4-diol Dichlorobutyne 1,4-Dichloro-2-butyne Butynediol->Dichlorobutyne SOCl₂, Pyridine Diamine But-2-yne-1,4-diamine Dichlorobutyne->Diamine NH₃ (excess) Diamine_HCl But-2-yne-1,4-diamine dihydrochloride Diamine->Diamine_HCl HCl in Ether

Figure 1: Reaction pathway for the synthesis of But-2-yne-1,4-diamine dihydrochloride via a dihalide intermediate.

Experimental Protocol

Step 1a: Synthesis of 1,4-Dichloro-2-butyne

  • To a stirred solution of but-2-yne-1,4-diol (1 equivalent) in pyridine (2.2 equivalents) and a suitable anhydrous solvent such as dichloromethane or diethyl ether, cooled to 0 °C in an ice bath, add thionyl chloride (2.2 equivalents) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer, and wash it sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dichloro-2-butyne.

  • Purify the product by vacuum distillation.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi reaction or an SN2 reaction with chloride ions to yield the alkyl chloride.

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the reaction to completion. It also catalyzes the reaction.

  • Low Temperature: The initial reaction is exothermic; maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.

Step 1b: Synthesis of But-2-yne-1,4-diamine

  • Dissolve the purified 1,4-dichloro-2-butyne (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

  • Cool the solution and saturate it with anhydrous ammonia gas, or add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents).

  • Seal the vessel and heat the mixture to a temperature between 80-120 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess ammonia.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Make the aqueous layer strongly basic with NaOH or KOH and extract the free diamine with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diamine.

Causality of Experimental Choices:

  • Excess Ammonia: A large excess of ammonia is used to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine byproducts through over-alkylation.[1]

  • Pressure Vessel: The reaction is carried out in a sealed vessel to maintain a high concentration of ammonia and to allow for heating above the boiling point of the solvent, which accelerates the rate of the SN2 reaction.

Step 1c: Formation of But-2-yne-1,4-diamine Dihydrochloride

  • Dissolve the crude but-2-yne-1,4-diamine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Cool the solution in an ice bath and add a solution of anhydrous HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield But-2-yne-1,4-diamine dihydrochloride.[2]

Evaluation of Route 1
MetricAssessment
Overall Yield Moderate. Each step can have yields ranging from 60-80%, leading to a cumulative yield that may be less than 50%.
Purity Good. The intermediates and the final product can be purified by distillation and recrystallization, respectively.
Cost Moderate. Thionyl chloride and ammonia are relatively inexpensive, but the use of a pressure vessel can add to the equipment cost.
Safety High Hazard. 1,4-dichloro-2-butyne is a toxic and lachrymatory compound.[3][4] Handling of ammonia under pressure requires specialized equipment and safety precautions.
Scalability Moderate. Scaling up reactions involving pressurized ammonia requires specialized industrial equipment.

Route 2: The Diazide Reduction Pathway

This route offers an alternative to the direct use of ammonia, proceeding through a diazide intermediate which is then reduced to the desired diamine. This method can often provide higher purity products as the azide functional group is introduced cleanly and reduced efficiently.

Overall Reaction Scheme:

Route 2 Dichlorobutyne 1,4-Dichloro-2-butyne Diazidobutyne 1,4-Diazido-2-butyne Dichlorobutyne->Diazidobutyne NaN₃, DMF Diamine But-2-yne-1,4-diamine Diazidobutyne->Diamine H₂, Pd/C or PPh₃, H₂O Diamine_HCl But-2-yne-1,4-diamine dihydrochloride Diamine->Diamine_HCl HCl in Ether

Figure 2: Reaction pathway for the synthesis of But-2-yne-1,4-diamine dihydrochloride via a diazide intermediate.

Experimental Protocol

Step 2a: Synthesis of 1,4-Diazido-2-butyne

  • In a round-bottom flask, dissolve 1,4-dichloro-2-butyne (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 2.2 equivalents) portion-wise with stirring.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure at low temperature to obtain crude 1,4-diazido-2-butyne. Caution: Do not distill the crude diazide as it may be explosive.

Causality of Experimental Choices:

  • Sodium Azide (NaN₃): A common and effective source of the azide nucleophile for SN2 reactions.

  • DMF: A polar aprotic solvent that is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), thus increasing the nucleophilicity of the azide ion.

  • Aqueous Workup: Used to remove the DMF and excess sodium azide.

Step 2b: Reduction of 1,4-Diazido-2-butyne to But-2-yne-1,4-diamine

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude 1,4-diazido-2-butyne in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 3-4 atm) until the uptake of hydrogen ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine.

  • Method B: Staudinger Reduction

    • Dissolve the crude 1,4-diazido-2-butyne in a mixture of tetrahydrofuran (THF) and water.

    • Add triphenylphosphine (PPh₃, 2.2 equivalents) portion-wise with stirring. The reaction is often exothermic and nitrogen gas will evolve.

    • Stir the reaction at room temperature for 12-24 hours, or until the evolution of nitrogen ceases and TLC analysis indicates the consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with diethyl ether to remove the triphenylphosphine oxide byproduct.

    • The aqueous layer containing the diamine can be used directly for the salt formation or the free diamine can be extracted after basification.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: A clean and efficient method for reducing azides to amines. The reaction proceeds on the surface of the palladium catalyst.

  • Staudinger Reduction: A mild and selective method for the reduction of azides that avoids the use of high-pressure hydrogen. The reaction proceeds through the formation of a phosphazide intermediate, which then eliminates nitrogen gas to form an aza-ylide that is subsequently hydrolyzed to the amine and triphenylphosphine oxide.

Step 2c: Formation of But-2-yne-1,4-diamine Dihydrochloride

This step is identical to Step 1c in Route 1.

Evaluation of Route 2
MetricAssessment
Overall Yield Good to High. The azide formation and reduction steps are generally high-yielding, often exceeding 80% for each step.
Purity High. The Staudinger reduction, in particular, is known for its clean conversion, with the main byproduct being easily separable triphenylphosphine oxide.
Cost Moderate to High. Sodium azide is relatively inexpensive, but triphenylphosphine can be costly, especially on a larger scale. Catalytic hydrogenation requires specialized equipment.
Safety Extreme Hazard. Organic azides are potentially explosive, especially when heated or subjected to shock.[5][6] Extreme caution and appropriate safety measures (e.g., blast shields) are mandatory. Sodium azide is also highly toxic.
Scalability Low to Moderate. The explosive nature of the diazide intermediate makes this route less suitable for large-scale synthesis without specialized safety infrastructure.

Route 3: The Gabriel Synthesis Pathway

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination. This route utilizes phthalimide as a protected source of ammonia.

Overall Reaction Scheme:

Route 3 Dichlorobutyne 1,4-Dichloro-2-butyne Diphthalimide N,N'-(But-2-yne-1,4-diyl)diphthalimide Dichlorobutyne->Diphthalimide Potassium Phthalimide, DMF Diamine But-2-yne-1,4-diamine Diphthalimide->Diamine N₂H₄·H₂O, EtOH Diamine_HCl But-2-yne-1,4-diamine dihydrochloride Diamine->Diamine_HCl HCl in Ether

Figure 3: Reaction pathway for the synthesis of But-2-yne-1,4-diamine dihydrochloride via the Gabriel synthesis.

Experimental Protocol

Step 3a: Synthesis of N,N'-(But-2-yne-1,4-diyl)diphthalimide

  • To a stirred suspension of potassium phthalimide (2.2 equivalents) in anhydrous DMF, add a solution of 1,4-dichloro-2-butyne (1 equivalent) in DMF.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • The solid N,N'-(But-2-yne-1,4-diyl)diphthalimide will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum.

Causality of Experimental Choices:

  • Potassium Phthalimide: The potassium salt of phthalimide is a convenient and effective nucleophile for the SN2 reaction. The phthalimide anion is resonance-stabilized, making it a soft nucleophile that is less prone to elimination side reactions.[7]

  • DMF: As in Route 2, DMF is an excellent solvent for this SN2 reaction.

Step 3b: Hydrazinolysis of N,N'-(But-2-yne-1,4-diyl)diphthalimide

  • Suspend the N,N'-(But-2-yne-1,4-diyl)diphthalimide (1 equivalent) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 2.5-3 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine dihydrochloride. For obtaining the free base, the filtrate can be made basic and extracted.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A common reagent for the cleavage of the phthalimide group. It acts as a nucleophile, attacking the carbonyl groups of the phthalimide and leading to the formation of a stable six-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the reaction to completion.[8][9]

Step 3c: Formation and Purification of But-2-yne-1,4-diamine Dihydrochloride

If the acidic workup in the previous step was performed, the product is already in the dihydrochloride form. It can be purified by recrystallization from a suitable solvent system like ethanol/ether. If the free base was isolated, follow Step 1c from Route 1.

Evaluation of Route 3
MetricAssessment
Overall Yield Good. Both the alkylation and hydrazinolysis steps typically proceed in high yield.
Purity Good. The phthalhydrazide byproduct is generally insoluble and easily removed by filtration. The final product can be purified by recrystallization.
Cost Moderate. Phthalimide and hydrazine are relatively inexpensive.
Safety Moderate. Hydrazine is a toxic and corrosive substance and should be handled with care. The initial synthesis of 1,4-dichloro-2-butyne still carries the hazards mentioned in Route 1.
Scalability Good. This route does not involve highly energetic intermediates or high-pressure reactions, making it more amenable to scaling up compared to Route 2.

Head-to-Head Comparison Summary

FeatureRoute 1: Dihalide-AminationRoute 2: Diazide ReductionRoute 3: Gabriel Synthesis
Starting Material But-2-yne-1,4-diol1,4-Dichloro-2-butyne1,4-Dichloro-2-butyne
Key Intermediates 1,4-Dichloro-2-butyne1,4-Diazido-2-butyneN,N'-(But-2-yne-1,4-diyl)diphthalimide
Overall Yield ModerateGood to HighGood
Purity GoodHighGood
Reagent Cost Low to ModerateModerate to HighModerate
Safety Concerns High (toxic intermediate, high pressure)Extreme (explosive intermediate)Moderate (toxic reagent)
Scalability ModerateLow to ModerateGood
Key Advantage Uses inexpensive reagents.High purity and yield.Avoids over-alkylation, good scalability.
Key Disadvantage Potential for over-alkylation, safety hazards.Extremely hazardous intermediate. Requires an additional deprotection step.

Conclusion and Recommendations

The choice of the optimal synthetic route to But-2-yne-1,4-diamine dihydrochloride is highly dependent on the specific requirements of the researcher, including the desired scale, available equipment, and safety considerations.

  • For small-scale laboratory synthesis where high purity is paramount, Route 2 (Diazide Reduction) , particularly with the Staudinger reduction, offers the cleanest conversion and potentially the highest yield. However, the extreme hazard associated with the diazide intermediate cannot be overstated, and this route should only be attempted by experienced chemists with appropriate safety measures in place.

  • For a balance of yield, purity, and scalability, Route 3 (Gabriel Synthesis) is the most recommended pathway. It effectively circumvents the issue of over-alkylation and avoids the use of highly explosive intermediates. While hydrazine is toxic, its handling is more manageable than that of organic azides or high-pressure ammonia.

  • Route 1 (Dihalide-Amination) is the most straightforward in terms of the chemical transformations involved and uses the most economical reagents. However, the potential for byproduct formation and the safety concerns associated with handling both the lachrymatory dichloride and pressurized ammonia make it a less attractive option unless cost is the absolute primary driver and the necessary safety equipment is readily available.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the final decision. This guide provides the necessary data and expert insights to make an informed choice for the successful synthesis of But-2-yne-1,4-diamine dihydrochloride.

References

  • Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2786. [Link]

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919–930. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]

  • Gololobov, Y. G., Zhmurova, I. N., & Kasukhin, L. F. (1981). Sixty years of the Staudinger reaction. Tetrahedron, 37(3), 437–472. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Khan, M. N. (2009). Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine. ARKIVOC, (vii), 237-246. [Link]

  • Fair, H. D., & Walker, R. F. (Eds.). (1977). Energetic Materials Vol 1: Physics and Chemistry of the Inorganic Azides. Plenum Press.
  • JoVE. (2022). Preparation of 1° Amines: Gabriel Synthesis. Journal of Visualized Experiments. [Link]

  • PubChem. (n.d.). 1,4-Dichloro-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351.
  • Organic Chemistry Tutor. (2020). Gabriel Synthesis of Primary Amines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Filo. (2024). Identify B formed in the reaction. [Link]

Sources

Validating the Mechanism of Action for But-2-yne-1,4-diamine Dihydrochloride-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a therapeutic candidate is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of experimental approaches to validate the MoA of drugs based on the But-2-yne-1,4-diamine dihydrochloride scaffold. Drawing upon established methodologies and field-proven insights, we will explore how to build a robust, self-validating experimental framework to confirm the molecular targets and cellular effects of this class of compounds.

Introduction: The Prevailing Hypothesis for But-2-yne-1,4-diamine Dihydrochloride

But-2-yne-1,4-diamine dihydrochloride is a structural analogue of compounds known to interact with amine oxidases. Notably, its parent compound, 1,4-Diamino-2-butyne, has been identified as a mechanism-based inhibitor of diamine oxidase (DAO), an enzyme critical in the metabolism of polyamines and histamine.[1] This observation forms the foundational hypothesis for the MoA of But-2-yne-1,4-diamine dihydrochloride-based drugs: they likely act as inhibitors of DAO or other related amine oxidases.

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by their target enzyme into a reactive species that covalently binds to and inactivates the enzyme.[1] This guide will focus on validating this hypothesis through a multi-faceted approach, comparing various techniques for their suitability, robustness, and the specific insights they offer.

A Multi-Pillar Approach to MoA Validation

A rigorous validation of the MoA for a But-2-yne-1,4-diamine dihydrochloride-based drug requires a multi-pronged approach that interrogates the drug-target interaction at biochemical, cellular, and functional levels. We will compare and contrast key methodologies across three essential pillars of MoA validation:

  • Pillar 1: Direct Target Engagement. Does the drug physically interact with the putative target protein in a relevant biological context?

  • Pillar 2: Target Activity Modulation. Does this interaction lead to a measurable change in the target's biochemical activity?

  • Pillar 3: Cellular Phenotypic Consequences. Does the modulation of the target's activity result in the expected downstream cellular effects?

Pillar 1: Confirming Direct Target Engagement

The initial and most critical step is to demonstrate that the drug directly binds to its intended target, such as diamine oxidase, within a cellular environment. Here, we compare two powerful techniques for assessing target engagement.

Comparison of Target Engagement Assays
AssayPrincipleAdvantagesDisadvantagesThroughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to intact cells and cell lysates; provides direct evidence of target engagement in a physiological context.[2][3]Some protein-ligand interactions may not significantly alter thermal stability; requires specific antibodies for Western blot-based detection.[4]Low to medium (Western blot), High (bead-based or MS detection).[3]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free; does not rely on thermal stability changes; can be used with purified proteins or cell lysates.Less sensitive for some interactions compared to CETSA; requires optimization of protease concentration and digestion time.Low to medium.
Featured Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is a robust method to confirm target engagement in a cellular context.[2] The principle is that a drug binding to its target protein will increase the protein's thermal stability.[5]

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Culture and Treatment: Plate cells (e.g., a cell line expressing high levels of DAO) and allow them to adhere overnight. Treat the cells with various concentrations of But-2-yne-1,4-diamine dihydrochloride or a vehicle control for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to obtain a total cell lysate.

  • Heating Step: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., anti-DAO antibody) and a suitable secondary antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.

Pillar 2: Assessing Target Activity Modulation

Once direct binding is confirmed, the next logical step is to determine if this binding event translates into a functional consequence, namely the inhibition of the target enzyme's activity.

Comparison of Enzyme Inhibition Assays
Assay TypePrincipleAdvantagesDisadvantagesKey Parameters Measured
Spectrophotometric/Fluorometric Assay Measures the change in absorbance or fluorescence of a substrate or product over time.Widely applicable, relatively simple to perform, and amenable to high-throughput screening.Requires a chromogenic or fluorogenic substrate; can be prone to interference from colored or fluorescent compounds.IC50, Ki, Vmax, Km.[6]
Radiometric Assay Measures the incorporation of a radiolabeled substrate into a product.Highly sensitive and direct.Requires handling of radioactive materials and specialized equipment.IC50, Ki.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of an inhibitor to the enzyme.Provides a complete thermodynamic profile of the interaction (Ki, ΔH, ΔS); label-free.[7]Requires larger amounts of purified protein; lower throughput.Ki, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Featured Technique: Fluorometric Diamine Oxidase (DAO) Activity Assay

This assay provides a sensitive and continuous measurement of DAO activity, making it ideal for characterizing the inhibitory potential of But-2-yne-1,4-diamine dihydrochloride. The assay is based on the detection of hydrogen peroxide (H2O2), a product of the DAO-catalyzed oxidation of its substrate.[8]

Caption: Workflow for a fluorometric diamine oxidase (DAO) inhibition assay.

  • Reagent Preparation: Prepare a reaction buffer, a solution of purified DAO, a stock solution of But-2-yne-1,4-diamine dihydrochloride, a DAO substrate solution (e.g., putrescine), and a detection reagent containing a fluorogenic probe and HRP.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the DAO enzyme, and varying concentrations of But-2-yne-1,4-diamine dihydrochloride. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the DAO substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Pillar 3: Evaluating Cellular Phenotypic Consequences

The final pillar of MoA validation involves demonstrating that the inhibition of the target's activity by the drug leads to a predictable and measurable cellular response. This step connects the molecular mechanism to a biological outcome.

Comparison of Cell-Based Assays
AssayPrincipleAdvantagesDisadvantages
Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Measures the metabolic activity or ATP content of cells as an indicator of viability and proliferation.High-throughput, commercially available kits, and well-established protocols.Indirect measure of cell number; can be affected by changes in cellular metabolism.
Apoptosis Assay (e.g., Caspase Activity, Annexin V Staining) Detects markers of programmed cell death.Provides mechanistic insight into the mode of cell death.Requires more specialized reagents and equipment (e.g., flow cytometer).
Downstream Signaling Pathway Analysis (e.g., Western Blot, Proteomics) Measures changes in the expression or phosphorylation status of proteins in signaling pathways downstream of the target.Provides a detailed view of the molecular consequences of target inhibition.Can be labor-intensive and may require specific antibodies or mass spectrometry capabilities.
Featured Technique: Analysis of Downstream Signaling

If DAO inhibition is the primary MoA, we can expect alterations in the cellular levels of polyamines and histamine, which in turn can affect various signaling pathways. For instance, dysregulation of polyamine metabolism has been linked to changes in cell proliferation and apoptosis.

Caption: A workflow for analyzing downstream signaling effects of a drug.

  • Cell Treatment and Lysis: Treat cells with an effective concentration of But-2-yne-1,4-diamine dihydrochloride (determined from viability assays) for various time points. Harvest and lyse the cells.

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP).

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to assess the extent of apoptosis induction.

Conclusion: Building a Coherent MoA Narrative

Validating the mechanism of action for a drug candidate like But-2-yne-1,4-diamine dihydrochloride requires a cohesive body of evidence from multiple, orthogonal experimental approaches. By systematically progressing through the pillars of direct target engagement, target activity modulation, and cellular phenotypic consequences, researchers can build a compelling and scientifically rigorous narrative for their drug's MoA. The comparative approaches and detailed protocols outlined in this guide provide a robust framework for designing and executing these critical studies, ultimately de-risking the drug development process and paving the way for successful clinical translation.

References

  • Biondi, L., et al. (1988). 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor. PubMed, 174(3), 543-549. [Link]

  • PubChem. (n.d.). 2-Butyne-1,4-diol. PubChem. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). But-2-yne-1,4-diamine dihydrochloride. PubChem. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Gao, Y., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10299-10325. [Link]

  • Lehti, M., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 930777. [Link]

  • Ge-fin, K., et al. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, 13(2), 214-220. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. Retrieved January 26, 2026, from [Link]

  • Izquierdo-Casas, J., et al. (2020). Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. Journal of AOAC International, 103(4), 957-962. [Link]

  • ResearchGate. (2022). Current Advances in CETSA. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Doll, S., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2635-2646. [Link]

  • Sousa, V. M., et al. (2019). Cytotoxicity of 1,4-diamino-2-butanone, a Putrescine Analogue, to RKO Cells: Mechanism and Redox Imbalance. Molecules, 24(18), 3352. [Link]

  • SeeBeyond Medicine. (n.d.). How to Perform Diamine Oxidase Assay: A Comprehensive Guide. SeeBeyond Medicine. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • ResearchGate. (2015). Comparisons between CETSA on whole cells and cell lysates can be used... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Determining target engagement in living systems. PMC. [Link]

  • BioAssay Systems. (n.d.). QuantiFluo™ Diamine Oxidase Assay Kit. BioAssay Systems. Retrieved January 26, 2026, from [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Frontiers. (2019). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology. [Link]

  • SYNLAB. (n.d.). DAO Activity Test. SYNLAB. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Dienone Compounds: Targets and Pharmacological Responses. PMC. [Link]

  • PubChem. (n.d.). (E)-But-2-ene-1,4-diamine dihydrochloride. PubChem. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Butene-1,4-diamine, (2Z)-. PubChem. Retrieved January 26, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.